molecular formula C8H11ClN2O2 B13626814 2,5-Dimethyl-4-nitroaniline hydrochloride

2,5-Dimethyl-4-nitroaniline hydrochloride

Cat. No.: B13626814
M. Wt: 202.64 g/mol
InChI Key: AKPRGBHBSMJLQX-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitroaniline hydrochloride is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of two methyl groups and a nitro group attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-nitroaniline hydrochloride typically involves the nitration of 2,5-dimethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The resulting nitro compound is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4-nitroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron filings and hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-nitroaniline hydrochloride primarily involves its ability to participate in redox reactions and interact with nucleophiles and electrophiles. The nitro group can undergo reduction to form an amino group, which can further react with various electrophiles. The compound’s interactions with molecular targets and pathways depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-4-nitroaniline hydrochloride is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and physical properties. This unique structure allows for selective reactions and applications that may not be possible with other similar compounds .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2,5-dimethyl-4-nitroaniline;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-5-4-8(10(11)12)6(2)3-7(5)9;/h3-4H,9H2,1-2H3;1H

InChI Key

AKPRGBHBSMJLQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)N.Cl

Origin of Product

United States

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